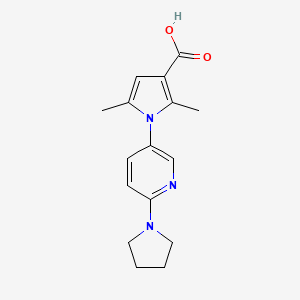
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid (2,5-DMPP) is an organic compound belonging to the family of pyrrole derivatives. It is a colorless solid with a molecular formula of C14H17NO2. 2,5-DMPP is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanism of action of AChE inhibitors and to study the effects of AChE inhibition on cognitive processes. It has also been used to study the biochemical and physiological effects of AChE inhibition in animal models. Additionally, 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been used as a model compound to study the inhibition of other enzymes, such as monoamine oxidase.
Mécanisme D'action
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a reversible inhibitor of AChE, meaning that it binds to the active site of the enzyme and prevents it from catalyzing the hydrolysis of acetylcholine. The binding of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid to AChE is thought to be non-covalent, and the binding affinity of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is relatively high.
Effets Biochimiques Et Physiologiques
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been shown to increase the levels of acetylcholine in the brain, resulting in increased cognitive function. It has also been shown to increase the expression of the gene encoding acetylcholinesterase, resulting in increased AChE activity. Additionally, 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been shown to reduce the levels of amyloid-beta, a protein associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid in lab experiments is its high binding affinity for AChE, which makes it a useful tool for studying the effects of AChE inhibition. Additionally, 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is relatively easy to synthesize and is relatively stable. The main limitation of using 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is that it is not as potent as other AChE inhibitors, such as galantamine and donepezil.
Orientations Futures
Future research on 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid could focus on developing new synthesis methods for the compound, as well as exploring its potential applications in drug development. Additionally, further research could be conducted to investigate the effects of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid on other enzymes and its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid on other physiological processes, such as memory and learning. Finally, further research could be conducted to investigate the potential side effects of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid, such as its potential to cause seizures.
Propriétés
IUPAC Name |
2,5-dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-9-14(16(20)21)12(2)19(11)13-5-6-15(17-10-13)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFJDOSHHKVRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=C(C=C2)N3CCCC3)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



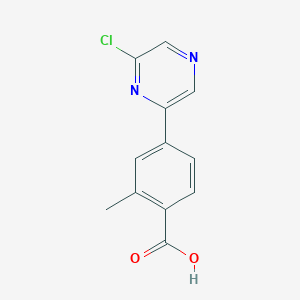
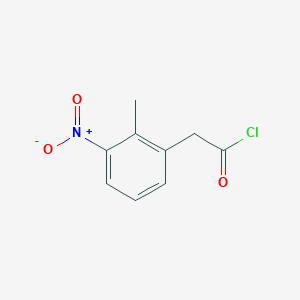
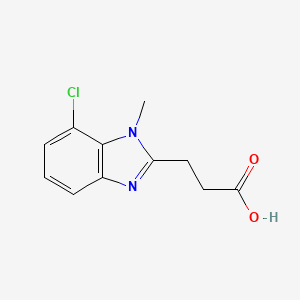
![[4-(Isopropylsulfonyl)phenyl]acetic acid](/img/structure/B1387322.png)

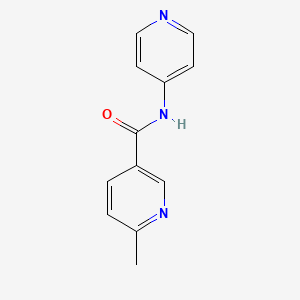
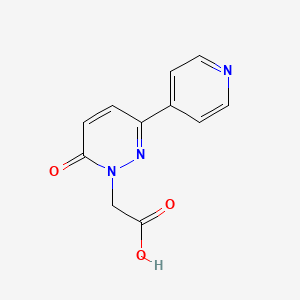
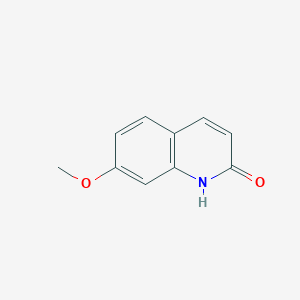
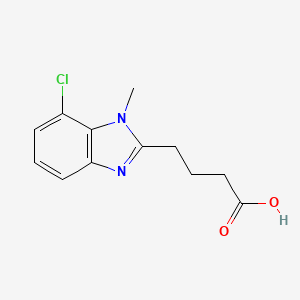
![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)
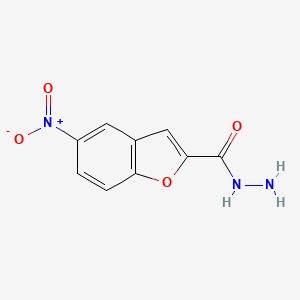
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B1387337.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387342.png)